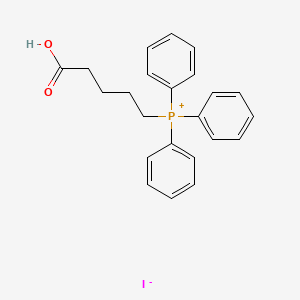

(4-Carboxybutyl)(triphenyl)phosphanium iodide

Description

(4-Carboxybutyl)(triphenyl)phosphanium iodide is a phosphonium salt that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a triphenylphosphonium group attached to a 4-carboxybutyl chain, with iodide as the counterion. It is known for its applications in organic synthesis, medicinal chemistry, and as a mitochondrial targeting agent.

Properties

CAS No. |

61168-05-6 |

|---|---|

Molecular Formula |

C23H24IO2P |

Molecular Weight |

490.3 g/mol |

IUPAC Name |

4-carboxybutyl(triphenyl)phosphanium;iodide |

InChI |

InChI=1S/C23H23O2P.HI/c24-23(25)18-10-11-19-26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17H,10-11,18-19H2;1H |

InChI Key |

JTOVUSHXISGDFP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Carboxybutyl)(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with 4-bromobutyric acid, followed by the substitution of the bromide ion with iodide. The reaction conditions often include:

Solvent: Ethanol or methanol

Temperature: Room temperature to reflux conditions

Reaction Time: Several hours to overnight

The general reaction scheme can be represented as:

Ph3P+Br-(CH2)4COOH→Ph3P-(CH2)4COOH+Br−

followed by:

Ph3P-(CH2)4COOH+Br−+NaI→Ph3P-(CH2)4COOH+I−+NaBr

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Carboxybutyl)(triphenyl)phosphanium iodide undergoes various chemical reactions, including:

Substitution Reactions: The iodide ion can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions, particularly in the presence of strong oxidizing or reducing agents.

Condensation Reactions: The carboxyl group can engage in esterification or amidation reactions.

Common Reagents and Conditions

Substitution: Sodium iodide (NaI) or potassium iodide (KI) in polar solvents.

Oxidation: Potassium permanganate (KMnO_4) or hydrogen peroxide (H_2O_2).

Reduction: Lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).

Major Products

Substitution: Formation of new phosphonium salts with different counterions.

Oxidation: Conversion to phosphine oxides.

Reduction: Formation of phosphines or phosphonium hydrides.

Scientific Research Applications

(4-Carboxybutyl)(triphenyl)phosphanium iodide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Employed as a mitochondrial targeting agent due to its ability to accumulate in mitochondria.

Medicine: Investigated for its potential in drug delivery systems, particularly for targeting cancer cells.

Industry: Utilized in the synthesis of prostaglandins and other bioactive molecules.

Mechanism of Action

The mechanism of action of (4-Carboxybutyl)(triphenyl)phosphanium iodide involves its ability to target and accumulate in mitochondria. The positively charged phosphonium group facilitates its uptake by the negatively charged mitochondrial membrane. Once inside the mitochondria, it can exert various effects, including disrupting mitochondrial function and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

- (4-Carboxybutyl)triphenylphosphonium bromide

- (4-Carboxybutyl)triphenylphosphonium chloride

- (4-Carboxybutyl)triphenylphosphonium fluoride

Uniqueness

(4-Carboxybutyl)(triphenyl)phosphanium iodide is unique due to its iodide counterion, which can influence its solubility, reactivity, and biological activity. Compared to its bromide and chloride counterparts, the iodide variant may exhibit different pharmacokinetics and biodistribution profiles, making it a valuable compound for specific applications in research and industry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.